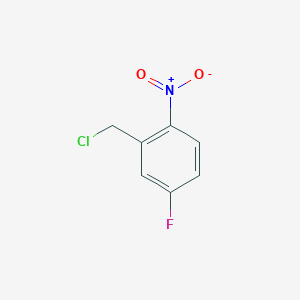
2-(Chloromethyl)-4-fluoro-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene typically involves the nitration of 4-fluorotoluene followed by chloromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the fluorine atom. The resulting 4-fluoro-1-nitrotoluene is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and purification techniques can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and fluoro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride with hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-4-fluoro-1-nitrobenzene or 2-(Aminomethyl)-4-fluoroaniline, depending on the extent of reduction.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving nitroaromatic compounds.
Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene and its derivatives depends on the specific application and target. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and DNA. The fluoro group can influence the compound’s electronic properties and reactivity, enhancing its interaction with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-nitrobenzene: Lacks the fluoro group, which can affect its reactivity and biological activity.
2-(Bromomethyl)-4-fluoro-1-nitrobenzene: Contains a bromomethyl group instead of a chloromethyl group, which can influence its chemical behavior and applications.
2-(Chloromethyl)-4-fluoroaniline: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-(Chloromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of the nitro, fluoro, and chloromethyl groups, which confer specific electronic and steric properties
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDMOQVRYCINEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
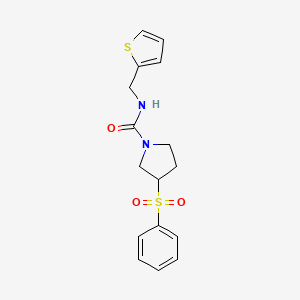
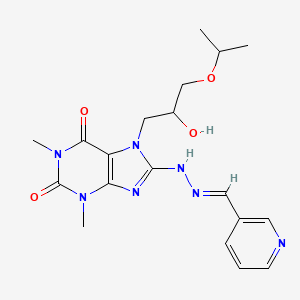
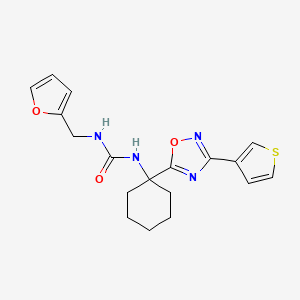
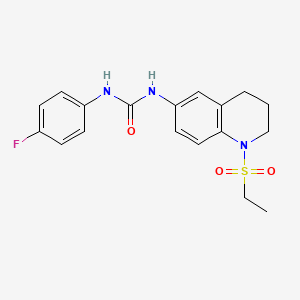
![3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2878197.png)
![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)

![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide](/img/structure/B2878202.png)
![4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide](/img/structure/B2878203.png)
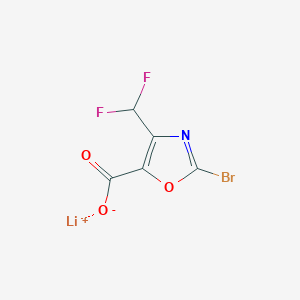
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)
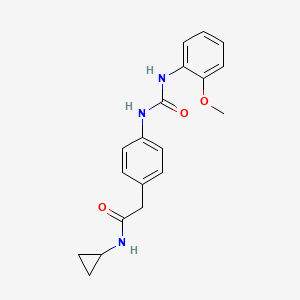
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)
